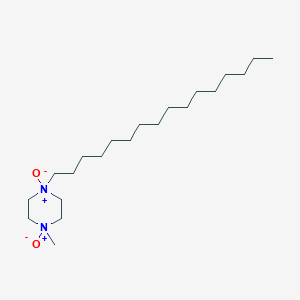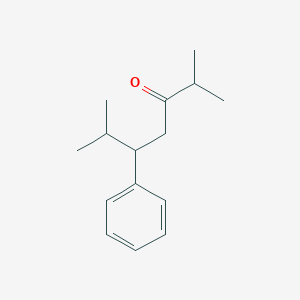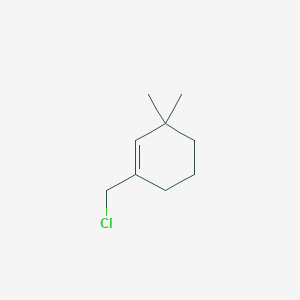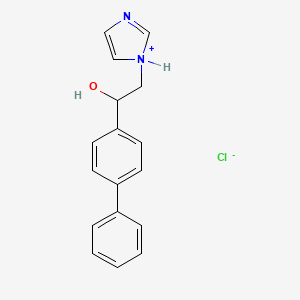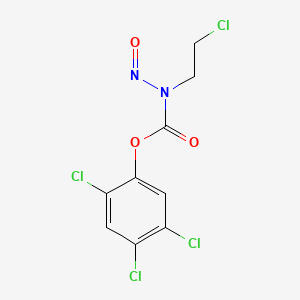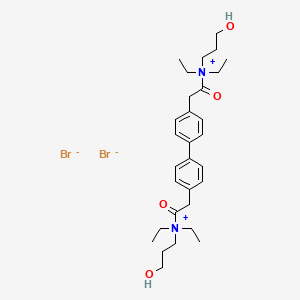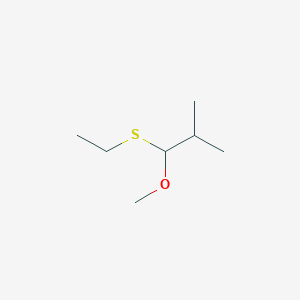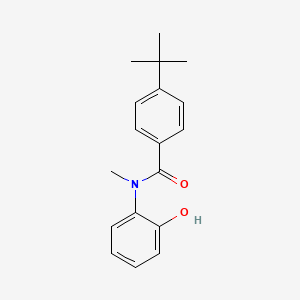
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide is a chemical compound with a unique structure that includes both phenyl and dicyanide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide typically involves the reaction of phenylacetic acid derivatives with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the dicyanide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylethylamines.
Aplicaciones Científicas De Investigación
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).
Vanillin Acetate: Used in flavoring and fragrance industries.
Adapalene: A compound used in dermatology.
Uniqueness
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide is unique due to its combination of phenyl and dicyanide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications.
Propiedades
| 76390-55-1 | |
Fórmula molecular |
C11H7N3O2 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
2-phenacyloxyiminopropanedinitrile |
InChI |
InChI=1S/C11H7N3O2/c12-6-10(7-13)14-16-8-11(15)9-4-2-1-3-5-9/h1-5H,8H2 |
Clave InChI |
PIRNMCUCURYQEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CON=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


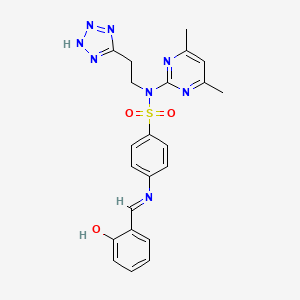
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

